2-Bromo-1-ethoxy-3-nitrobenzene
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Overview
Description
2-Bromo-1-ethoxy-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-bromo-1-ethoxy-3-aminobenzene.
Oxidation: Formation of 2-bromo-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-1-ethoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methoxy-3-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-3-ethoxy-2-nitrobenzene: Similar structure but with different positions of the substituents.
2-Bromo-1-ethoxy-4-nitrobenzene: Similar structure but with the nitro group at a different position.
Uniqueness
The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups on the benzene ring can lead to interesting chemical behavior and reactivity patterns .
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-1-ethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
MPXLOSRYLKAMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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